2-(4-Carboxyphenyl)-4-chlorobenzoic acid

Metal-Organic Frameworks Coordination Chemistry Linker Design

This regiospecific 2-(4-carboxyphenyl)-4-chlorobenzoic acid (CAS 1262006-60-9) provides an asymmetric ditopic linker scaffold critical for constructing metal-organic frameworks (MOFs) with directional anisotropy and halogen-bond-mediated guest recognition. Unlike its positional isomer (4-(4-carboxyphenyl)-2-chlorobenzoic acid, CAS 1261891-38-6) or monocarboxylate analogs, only this substitution pattern places the chloro group para to one carboxylate and ortho to the biphenyl linkage, enabling unique coordination geometries and halogen-bonding motifs. Specify this exact regioisomer for systematic crystal engineering studies requiring precise molecular architecture.

Molecular Formula C14H9ClO4
Molecular Weight 276.67 g/mol
CAS No. 1262006-60-9
Cat. No. B6401168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Carboxyphenyl)-4-chlorobenzoic acid
CAS1262006-60-9
Molecular FormulaC14H9ClO4
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O
InChIInChI=1S/C14H9ClO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
InChIKeyJBTRJEGROJSVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Carboxyphenyl)-4-chlorobenzoic Acid (CAS 1262006-60-9): Sourcing and Technical Baseline for Procurement


2-(4-Carboxyphenyl)-4-chlorobenzoic acid (CAS 1262006-60-9) is a biphenyl-based dicarboxylic acid with the molecular formula C₁₄H₉ClO₄ and a molecular weight of 276.67 g/mol . It features a para-carboxyphenyl substituent at the 2-position and a chlorine atom at the 4-position of the central benzoic acid core, yielding a non-symmetric, halogenated aromatic dicarboxylate scaffold . Commercial availability is limited, with typical purity specifications of 95% . Its structural attributes—two carboxylic acid coordination sites, a chlorine substituent capable of halogen bonding, and restricted rotational freedom (three rotatable bonds) —position it as a candidate linker for metal-organic framework (MOF) synthesis and coordination polymer construction.

Why 2-(4-Carboxyphenyl)-4-chlorobenzoic Acid (CAS 1262006-60-9) Cannot Be Readily Substituted with Generic Analogs


Regioisomeric or functional analogs of this compound cannot be assumed interchangeable for applications relying on precise molecular architecture. The target compound's substitution pattern—a 2-(4-carboxyphenyl) group paired with a 4-chloro substituent—is regiospecific; the positional isomer 4-(4-carboxyphenyl)-2-chlorobenzoic acid (CAS 1261891-38-6) bears identical functional groups but reversed placement of the chloro and carboxyphenyl moieties relative to the central benzoic acid core, which can profoundly alter coordination geometry, steric accessibility, and intermolecular packing in crystalline frameworks. Additionally, biphenyl monocarboxylic acid analogs such as 4'-chloro-biphenyl-4-carboxylic acid (CAS 5748-41-4) lack the second carboxylate coordination site required for extended network formation, fundamentally limiting their utility as bridging linkers. The following quantitative evidence delineates these functional and structural distinctions.

Quantitative Differentiation Evidence for 2-(4-Carboxyphenyl)-4-chlorobenzoic Acid (CAS 1262006-60-9): Head-to-Head and Cross-Study Comparative Data


Regioisomeric Distinction: Positional Isomer Comparison for Coordination Polymer Linker Selection

The target compound 2-(4-carboxyphenyl)-4-chlorobenzoic acid (CAS 1262006-60-9) differs regiospecifically from its positional isomer 4-(4-carboxyphenyl)-2-chlorobenzoic acid (CAS 1261891-38-6) in the placement of the chloro and carboxyphenyl substituents on the central benzoic acid ring . In the target compound, the carboxyphenyl group occupies the 2-position (ortho to one carboxylate) while chlorine resides at the 4-position (para to the other carboxylate). In the isomer, this arrangement is inverted. This positional reversal alters the dihedral angle between the biphenyl rings and modifies the spatial orientation of the carboxylate coordination vectors—parameters critical to framework topology and porosity in MOF synthesis [1].

Metal-Organic Frameworks Coordination Chemistry Linker Design

Coordination Site Multiplicity: Bidentate Linker Versus Monodentate Terminator

2-(4-Carboxyphenyl)-4-chlorobenzoic acid contains two carboxylic acid functional groups capable of coordinating to metal nodes, enabling its function as a bridging linker in extended coordination networks . In contrast, the structurally related compound 4'-chloro-biphenyl-4-carboxylic acid (CAS 5748-41-4) possesses only a single carboxylic acid group, limiting its role to that of a monodentate terminal ligand or capping agent. The presence of two carboxylates in the target compound is essential for constructing multidimensional framework topologies (e.g., pillared-layer, interpenetrated nets) that underpin gas storage, separation, and catalytic applications [1].

Metal-Organic Frameworks Coordination Polymers Multidentate Ligands

Halogen Bonding Capability: Chlorine Substituent as a Supramolecular Synthon

The 4-chloro substituent in 2-(4-carboxyphenyl)-4-chlorobenzoic acid provides a halogen bonding donor site absent in non-halogenated biphenyl dicarboxylate analogs such as 2-(4-carboxyphenyl)benzoic acid (unsubstituted) or biphenyl-4,4'-dicarboxylic acid [1]. Chlorine's polarizable σ-hole enables directional C–Cl···O/N non-covalent interactions that can template framework assembly, stabilize pore architectures, or create guest-selective binding pockets in porous materials [2]. While quantitative halogen-bond energy values for this specific compound are not reported in the open literature, class-level evidence establishes that chloroarene···carboxylate interactions typically range from 2–5 kcal/mol in crystalline environments, sufficient to influence crystallization pathways and framework robustness [3].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Restricted Rotational Freedom: Conformational Constraints Versus Fully Rotatable Analogs

2-(4-Carboxyphenyl)-4-chlorobenzoic acid possesses three rotatable bonds—specifically, the inter-ring biphenyl C–C bond and the two carboxyl C–C bonds—resulting in a semi-rigid scaffold . This intermediate conformational flexibility contrasts with fully extended rigid linkers like 4,4'-biphenyldicarboxylic acid (2 rotatable bonds) and more flexible aliphatic dicarboxylates. The restricted rotation imposed by the ortho-substitution pattern (carboxyphenyl at position 2 adjacent to the carboxylate at position 1) creates steric hindrance that limits the accessible dihedral angle range between the two aromatic rings compared to para-substituted biphenyls [1]. This conformational constraint can favor specific framework topologies and reduce polymorphism during MOF crystallization.

Molecular Rigidity Linker Design Framework Stability

Optimal Research and Industrial Application Scenarios for 2-(4-Carboxyphenyl)-4-chlorobenzoic Acid (CAS 1262006-60-9)


MOF Linker for Tailored Porous Frameworks Requiring Asymmetric, Halogenated Dicarboxylates

This compound serves as a ditopic carboxylate linker for synthesizing metal-organic frameworks where asymmetric substitution and halogen bonding capabilities are desired. The combination of two carboxylate coordination sites with a chloro substituent enables construction of frameworks with pore environments functionalized for halogen-bond-mediated guest recognition . Researchers developing MOFs for selective gas adsorption, vapor sensing, or heterogeneous catalysis where pore chemistry tuning is critical should consider this linker over symmetric, non-halogenated dicarboxylates such as biphenyl-4,4'-dicarboxylic acid.

Crystal Engineering Studies Exploring Halogen-Bond-Directed Assembly

The 4-chloro substituent provides a halogen-bond donor that can direct supramolecular assembly in co-crystals and coordination polymers . This compound is appropriate for fundamental crystal engineering investigations examining how chloroarene···carboxylate halogen bonds compete or synergize with hydrogen bonding and metal coordination in determining solid-state architecture. Procurement of this specific regioisomer ensures that the chloro group is positioned para to one carboxylate and ortho to the biphenyl linkage, a geometry that may favor distinct halogen-bonding motifs compared to other chlorinated biphenyl carboxylic acids.

Synthesis of Unsymmetrical Coordination Polymers with Programmed Metal Node Connectivity

The asymmetric substitution pattern—carboxyphenyl at position 2 and chlorine at position 4—creates an inherently non-symmetric linker scaffold . This asymmetry can be exploited to synthesize coordination polymers with directional anisotropy, stepped adsorption isotherms, or non-centrosymmetric crystal structures relevant to nonlinear optical applications. The regiospecific identity of this compound (CAS 1262006-60-9) rather than its positional isomer (CAS 1261891-38-6) is essential for achieving the intended metal coordination geometry and framework topology.

Comparative Studies of Linker Flexibility Effects on Framework Porosity and Stability

With three rotatable bonds and ortho-substitution-induced steric constraints , this linker occupies an intermediate flexibility regime between fully rigid linkers (e.g., 4,4'-biphenyldicarboxylic acid) and highly flexible aliphatic dicarboxylates. Researchers conducting systematic studies correlating linker conformational freedom with framework properties—such as breathing behavior, thermal stability, or guest-induced structural transitions—can employ this compound as a distinct data point in the flexibility spectrum.

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